Cas no 945600-13-5 (3-chloro-6-phenylpyridazine-4-carboxylic acid)

3-Chloro-6-phenylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position, a phenyl ring at the 6-position, and a carboxylic acid moiety at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The chloro and carboxylic acid functional groups offer reactive sites for further derivatization, enabling the construction of more complex molecules. Its rigid aromatic framework contributes to stability, while the polar carboxyl group enhances solubility in polar solvents, facilitating downstream reactions. This compound is valued for its potential in medicinal chemistry and material science applications.
3-chloro-6-phenylpyridazine-4-carboxylic acid structure
945600-13-5 structure
Product Name:3-chloro-6-phenylpyridazine-4-carboxylic acid
CAS No:945600-13-5
MF:C11H7ClN2O2
MW:234.638481378555
CID:1122630
PubChem ID:33778374
Update Time:2025-10-29

3-chloro-6-phenylpyridazine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-phenyl-4-Pyridazinecarboxylic acid
    • 3-chloro-6-phenylpyridazine-4-carboxylic acid
    • BP-11778
    • 3-chloro-6-phenylpyridazine-4-carboxylicacid
    • SCHEMBL580314
    • FT-0770056
    • F1967-2857
    • 945600-13-5
    • AKOS023375236
    • DA-00368
    • Inchi: 1S/C11H7ClN2O2/c12-10-8(11(15)16)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)
    • InChI Key: SPWKYXOBPSZEGK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=C(C2C=CC=CC=2)N=N1

Computed Properties

  • Exact Mass: 234.0196052g/mol
  • Monoisotopic Mass: 234.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 63.1Ų

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3-chloro-6-phenylpyridazine-4-carboxylic acid Related Literature

Additional information on 3-chloro-6-phenylpyridazine-4-carboxylic acid

Introduction to 3-chloro-6-phenylpyridazine-4-carboxylic acid (CAS No. 945600-13-5)

3-chloro-6-phenylpyridazine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 945600-13-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms, which imparts distinct reactivity and biological activity.

The molecular structure of 3-chloro-6-phenylpyridazine-4-carboxylic acid consists of a chloro substituent at the 3-position, a phenyl group at the 6-position, and a carboxylic acid functional group at the 4-position. This specific arrangement of functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents. The presence of both electron-withdrawing (chloro and carboxylic acid) and electron-donating (phenyl) groups enhances its reactivity, making it a valuable building block in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. These compounds have shown promise in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of 3-chloro-6-phenylpyridazine-4-carboxylic acid contribute to its ability to interact with biological targets, such as enzymes and receptors, which is crucial for drug design. Researchers have been investigating its derivatives to identify more potent and selective therapeutic candidates.

One of the most compelling aspects of 3-chloro-6-phenylpyridazine-4-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to prepare pyridazine-based scaffolds that mimic natural products or known drug molecules. This approach allows chemists to leverage existing knowledge while exploring new chemical space. The carboxylic acid group provides a site for further functionalization via esterification, amidation, or other reactions, enabling the creation of diverse analogues with tailored properties.

The chloro substituent at the 3-position adds another layer of reactivity, making it possible to introduce additional functional groups through nucleophilic substitution reactions. This flexibility is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological outcomes. The phenyl group at the 6-position contributes to hydrophobic interactions and can influence binding affinity to biological targets. These combined features make 3-chloro-6-phenylpyridazine-4-carboxylic acid a versatile tool for drug discovery efforts.

Recent studies have highlighted the importance of pyridazine derivatives in addressing unmet medical needs. For example, researchers have been exploring their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural motif of 3-chloro-6-phenylpyridazine-4-carboxylic acid aligns well with known kinase inhibitor scaffolds, suggesting that it could serve as a lead compound or intermediate in developing new therapies. Additionally, its derivatives have shown promise in preclinical models as modulators of other signaling pathways involved in disease progression.

The synthesis of 3-chloro-6-phenylpyridazine-4-carboxylic acid itself is an intriguing challenge that has been addressed by several research groups. Different synthetic routes have been reported, each with its own advantages and limitations. Common strategies involve multi-step organic transformations starting from readily available precursors such as pyridazine derivatives or aromatic compounds bearing suitable functional groups. These synthetic pathways often require careful optimization to achieve high yields and purity levels required for pharmaceutical applications.

In terms of applications beyond pharmaceuticals, 3-chloro-6-phenylpyridazine-4-carboxylic acid has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for developing organic semiconductors or light-emitting materials. In agrochemistry, pyridazine derivatives have been investigated for their potential as herbicides or fungicides due to their ability to interfere with essential biological processes in plants and fungi.

The safety profile of 3-chloro-6-phenylpyridazine-4-carboxylic acid is another critical consideration in its application. While no direct toxicological data are available for this specific compound at this time, its structural analogues suggest that it should be handled with standard laboratory precautions typical for organic chemicals. Proper storage conditions and personal protective equipment (PPE) are recommended during handling to minimize exposure risks.

Future directions in research on 3-chloro-6-phenylpyridazine-4-carboxylic acid may include expanding its chemical space through library synthesis and high-throughput screening (HTS) approaches. By generating large collections of derivatives and testing them for biological activity, researchers can identify novel lead compounds with improved pharmacological profiles. Additionally, computational methods such as molecular docking and virtual screening can accelerate the discovery process by predicting binding interactions between the compound and potential target proteins.

In conclusion,3-chloro-6-phenylpyridazine-4-carboxylic acid (CAS No. 945600-13-5) represents an exciting opportunity for innovation in pharmaceutical research due to its unique structural features and synthetic versatility. Its potential applications span multiple therapeutic areas, making it a valuable asset for medicinal chemists seeking to develop new treatments for human diseases. As research continues to uncover new uses for this compound,3-chloro-*-*6-*-*phenylpyridazine-*-*4-*-*carboxylic acid* will undoubtedly play an important role in advancing chemical biology and drug discovery efforts worldwide.

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